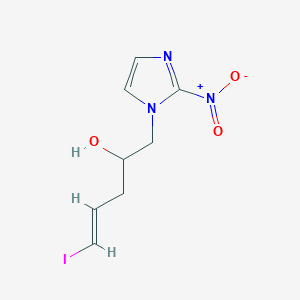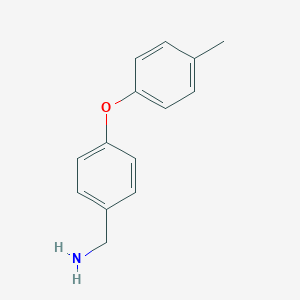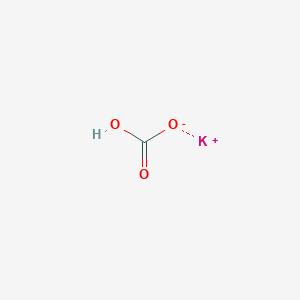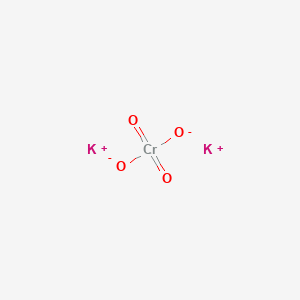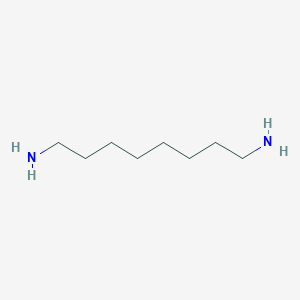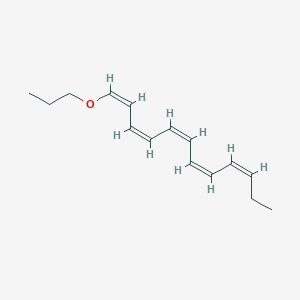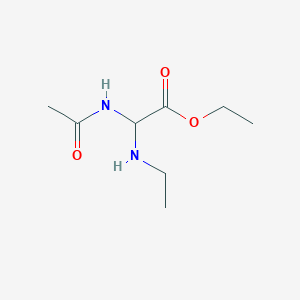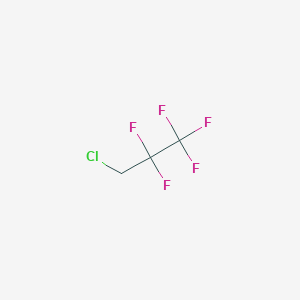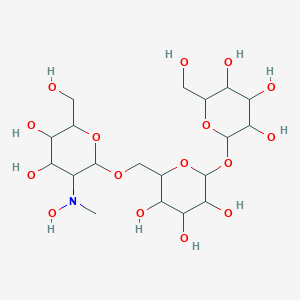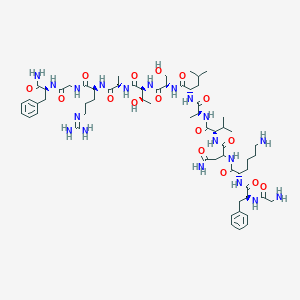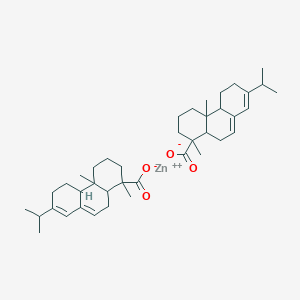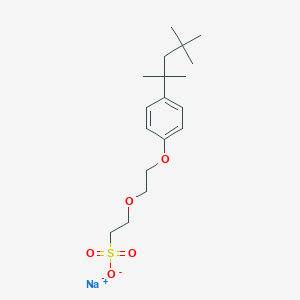
Sodium octylphenoxyethoxyethyl sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium octylphenoxyethoxyethyl sulfonate (SOPES) is a surfactant that is commonly used in scientific research. It is a non-ionic detergent that can be used to solubilize membrane proteins and lipids. SOPES is also used in a variety of other applications, including as a wetting agent, emulsifier, and dispersant. In
Wirkmechanismus
Sodium octylphenoxyethoxyethyl sulfonate works by disrupting the hydrophobic interactions between membrane proteins and lipids, allowing the proteins to be solubilized in aqueous solutions. It does this by inserting its hydrophobic tail into the lipid bilayer, while its hydrophilic head interacts with the aqueous environment. This disrupts the hydrophobic interactions between the lipids and proteins, allowing the proteins to be solubilized.
Biochemische Und Physiologische Effekte
Sodium octylphenoxyethoxyethyl sulfonate has been shown to have minimal effects on the biochemical and physiological properties of solubilized proteins. It does not affect the activity or stability of most proteins, and does not induce significant conformational changes. However, it is important to note that the effects of Sodium octylphenoxyethoxyethyl sulfonate may vary depending on the specific protein being studied.
Vorteile Und Einschränkungen Für Laborexperimente
Sodium octylphenoxyethoxyethyl sulfonate has several advantages for use in lab experiments. It is a non-ionic detergent, which means it does not carry a charge and is less likely to interfere with protein function. It is also relatively mild, which means it can be used at low concentrations without causing significant damage to proteins. However, Sodium octylphenoxyethoxyethyl sulfonate does have some limitations. It is not effective for solubilizing all types of membrane proteins, and its effectiveness can vary depending on the specific protein being studied.
Zukünftige Richtungen
There are several future directions for Sodium octylphenoxyethoxyethyl sulfonate research. One area of interest is the development of new and improved surfactants for the solubilization of membrane proteins. Another area of interest is the use of Sodium octylphenoxyethoxyethyl sulfonate in the development of new drug delivery systems. Sodium octylphenoxyethoxyethyl sulfonate has also been shown to have antimicrobial properties, which could be explored further in the development of new antimicrobial agents. Finally, the use of Sodium octylphenoxyethoxyethyl sulfonate in environmental applications, such as the remediation of contaminated soils and water, is an area of active research.
In conclusion, Sodium octylphenoxyethoxyethyl sulfonate is a useful non-ionic detergent that is commonly used in scientific research. It has several advantages, including its mild nature and ability to solubilize membrane proteins. However, its effectiveness can vary depending on the specific protein being studied. Future research directions for Sodium octylphenoxyethoxyethyl sulfonate include the development of new surfactants, drug delivery systems, antimicrobial agents, and environmental applications.
Synthesemethoden
Sodium octylphenoxyethoxyethyl sulfonate is synthesized through the reaction of octylphenol ethoxylate with sodium ethyl sulfonate. The reaction is typically carried out in a solvent such as water or ethanol. The resulting product is a clear, colorless liquid that is soluble in water.
Wissenschaftliche Forschungsanwendungen
Sodium octylphenoxyethoxyethyl sulfonate is commonly used in scientific research as a non-ionic detergent for the solubilization of membrane proteins and lipids. It is also used as a wetting agent, emulsifier, and dispersant in a variety of other applications. Sodium octylphenoxyethoxyethyl sulfonate is particularly useful in the study of membrane proteins, which are notoriously difficult to solubilize due to their hydrophobic nature.
Eigenschaften
CAS-Nummer |
3013-94-3 |
|---|---|
Produktname |
Sodium octylphenoxyethoxyethyl sulfonate |
Molekularformel |
C18H29NaO5S |
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
sodium;2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethanesulfonate |
InChI |
InChI=1S/C18H30O5S.Na/c1-17(2,3)14-18(4,5)15-6-8-16(9-7-15)23-11-10-22-12-13-24(19,20)21;/h6-9H,10-14H2,1-5H3,(H,19,20,21);/q;+1/p-1 |
InChI-Schlüssel |
XBMBHKZYEXQONC-UHFFFAOYSA-M |
Isomerische SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCS(=O)(=O)[O-].[Na+] |
SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCS(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCS(=O)(=O)[O-].[Na+] |
Andere CAS-Nummern |
3013-94-3 |
Synonyme |
Triton X-200 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



